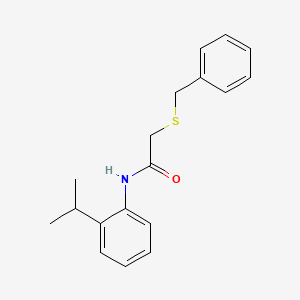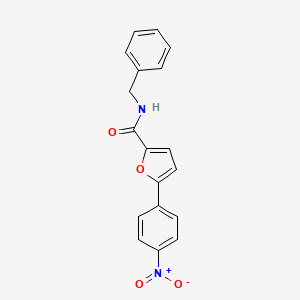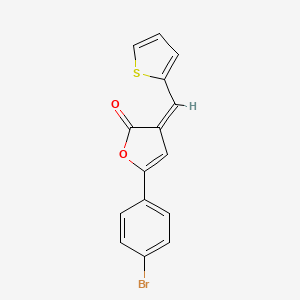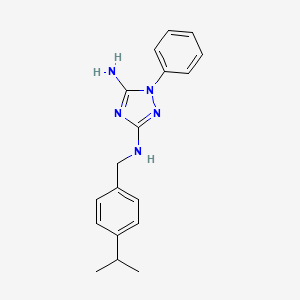
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. PPTP is a pyrimidine-based compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its high purity and stability. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is also relatively easy to synthesize, which makes it a cost-effective tool compound. However, one of the limitations of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of new drugs based on the structure of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. Another area of research is the study of the mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine and its interactions with various biological targets. Additionally, there is potential for 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine to be used in the development of new diagnostic tools for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl) pyrimidine with pyrrolidine in the presence of a base. This reaction results in the formation of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been used extensively in scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been used as a tool compound in the development of new drugs and as a probe to study the function of various biological targets.
Propiedades
IUPAC Name |
4-phenyl-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3/c16-15(17,18)13-10-12(11-6-2-1-3-7-11)19-14(20-13)21-8-4-5-9-21/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQSSGGBYCSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)


![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)




![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)